1-Benzylmethyl-3-piperidinyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbolate
Description
1-Benzylmethyl-3-piperidinyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbolate is a dihydropyridine (DHP) derivative structurally characterized by a 1,4-dihydropyridine core substituted with two methyl groups at positions 2 and 6, a 3-nitrophenyl group at position 4, and ester moieties at positions 3 and 3. The 3-position features a benzylmethyl group, while the 5-position contains a piperidinyl ester.
The 3-nitrophenyl group at position 4 is critical for binding to L-type calcium channels, a hallmark of DHP-based calcium antagonists like nifedipine and nimodipine . The benzylmethyl and piperidinyl ester substituents likely influence its pharmacokinetic properties, including lipophilicity, blood-brain barrier penetration, and metabolic stability, distinguishing it from other DHP analogs.
Properties
Molecular Formula |
C28H31N3O6 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
5-(1-benzyl-1-methylpiperidin-1-ium-3-yl)oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)33)26(21-11-7-12-22(15-21)30(35)36)25(19(2)29-18)28(34)37-23-13-8-14-31(3,17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26H,8,13-14,16-17H2,1-3H3,(H-,29,32,33,34) |
InChI Key |
DGVVISBYHUXFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCC[N+](C2)(C)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C28H32ClN3O6
- Molecular Weight : 542.03 g/mol
- CAS Number : 91599-74-5
- Structure : The compound features a pyridine ring system with multiple functional groups that enhance its reactivity and biological activity.
Pharmacological Applications
- Antihypertensive Properties :
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Biochemical Research Applications
- Enzyme Inhibition Studies :
- Cell Culture Experiments :
Material Science Applications
- Synthesis of Advanced Materials :
- Nanotechnology :
Case Studies
Comparison with Similar Compounds
Structural Insights :
- 4-Position Nitrophenyl Orientation : The 3-nitrophenyl group in the target compound and nimodipine enhances cerebral vasoactivity compared to nifedipine’s 2-nitrophenyl group, which is more associated with peripheral vascular effects .
Pharmacological Activity
Calcium Channel Blocking Potency
- Nimodipine: Demonstrated neuroprotective effects in cerebral ischemia models, preventing retrograde amnesia and mitigating electroencephalographic disturbances at doses of 1–10 mg/kg (intravenous) in rodents .
- The piperidinyl ester may prolong half-life compared to nimodipine’s shorter-acting profile .
Neuroprotective and Behavioral Effects
Nimodipine uniquely prevents retrograde amnesia induced by electroconvulsive shock or hypoxia in rodents, attributed to its ability to stabilize cerebral catecholamine-serotonin equilibrium . The target compound’s enhanced lipophilicity could amplify these effects, though empirical studies are needed.
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: 5-[2-[benzyl(methyl)amino]ethoxycarbonyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (ester)
- Molecular Formula: C25H27N3O6
- Molecular Weight: 465.5 g/mol
- CAS Number: 123973-71-7
This compound is characterized by a 1,4-dihydropyridine ring substituted at positions 2 and 6 with methyl groups, at position 4 with a 3-nitrophenyl group, and esterified at positions 3 and 5 with carboxylic acid derivatives, including a benzylmethylaminoethyl moiety.
Preparation Methods Analysis
The synthesis of this compound is primarily described in patent literature related to the production of nicardipine hydrochloride and its intermediates. The preparation involves a multi-step process that can be summarized as follows:
Starting Materials
- Methyl 2-(m-nitrobenzylidene)acetoacetate (BM): A high-purity compound free of acidic impurities.
- 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate ester (EM): An amino ester derivative.
Synthetic Route Overview
The synthesis proceeds via a modified Hantzsch reaction, which involves the cyclization of BM and EM to form a tetrahydropyridine intermediate, followed by dehydration and salt formation to yield the target compound as its hydrochloride salt.
Step 1: Formation of the Intermediate Compound
- BM and EM are reacted in an organic solvent such as acetone, isopropyl alcohol, or toluene.
- The reaction is conducted at temperatures ranging from room temperature to 100°C, preferably around 40–55°C.
- The mixture is stirred for 5 to 24 hours to allow complete cyclization.
- This step yields a novel stable intermediate: 2-hydroxy-2,6-dimethyl-4-(m-nitrophenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylic acid 5-[2-(N-benzyl-N-methylamino)ethyl] ester 3-methyl ester (Compound I).
- Importantly, this intermediate is obtained without the formation of water as a by-product, enhancing yield and purity.
Step 2: Conversion to the Target Compound
- The intermediate is treated with an acid catalyst, typically hydrochloric acid.
- This induces both dehydration and salt formation simultaneously.
- The reaction is carried out under cooling conditions (around 0°C) with stirring.
- Nicardipine hydrochloride crystals are obtained in high purity and yield.
- The process avoids the formation of unwanted by-products and eliminates the need for complex separation steps.
Experimental Data and Characterization
Example Procedure
- 10 g of methyl 2-(m-nitrobenzylidene)acetoacetate (BM) and 9.96 g of 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate (EM) were dissolved in 10 mL acetone.
- The mixture was stirred at 55°C for 24 hours.
- Acetone was removed under reduced pressure to yield 20 g of the intermediate compound as a viscous material.
Spectroscopic Data of Intermediate Compound (I)
| Technique | Data |
|---|---|
| FAB-MS (m/z) | 498 (MH+) |
| ^1H NMR (DMSO, ppm) | Multiplets and doublets consistent with structure including aromatic and aliphatic protons, e.g., 7.51–7.96 ppm (aromatic), 1.39 ppm (methyl), 3.43 ppm (methylene adjacent to nitrogen) |
These data confirm the formation of the intermediate compound with the expected chemical environment.
Summary Table of Preparation Steps
| Step No. | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of BM and EM to form intermediate (I) | Acetone, 40–55°C, 5–24 hours | Stable tetrahydropyridine intermediate |
| 2 | Acid-catalyzed dehydration and salt formation | HCl addition, 0°C, stirring | Nicardipine hydrochloride, high purity/yield |
Perspectives from Varied Sources
- The patent IE80422B1 provides a detailed process emphasizing the importance of purity in starting materials and control of reaction conditions to maximize yield and purity.
- PubChem database corroborates the chemical identity and structural details of the compound, supporting the synthetic approach.
- The method improves upon traditional Hantzsch synthesis routes by minimizing by-products and simplifying purification, which is critical for industrial-scale production.
Q & A
Q. What are the recommended synthetic routes for preparing 1-Benzylmethyl-3-piperidinyl 1,4-dihydropyridine derivatives, and how can reaction conditions be optimized?
The synthesis of dihydropyridine derivatives typically involves Hantzsch condensation or multi-step functionalization of pre-existing pyridine scaffolds. For example, derivatives with 3-nitrophenyl substituents (as in the target compound) require precise control of nitration steps to avoid over-oxidation. Reaction optimization should include screening catalysts (e.g., Lewis acids), temperature gradients (60–120°C), and solvent polarity to maximize yield and purity. Parallel computational modeling (e.g., quantum chemical calculations) can predict intermediates and transition states to guide experimental design .
Q. What safety protocols are critical when handling nitro-substituted dihydropyridines in laboratory settings?
Nitro groups introduce oxidative and explosive hazards. Key protocols include:
- Use of explosion-proof equipment for reactions involving concentrated nitric acid or high temperatures.
- Personal protective equipment (PPE): chemical-resistant gloves, face shields, and flame-retardant lab coats.
- Ventilation systems to mitigate inhalation risks, as nitroaromatic compounds may release toxic NOx gases during decomposition .
Q. How can structural purity of the compound be verified post-synthesis?
Combined analytical techniques are essential:
- HPLC : Validate purity (≥98%) using reverse-phase columns and UV detection at 254 nm.
- NMR : Confirm regioselectivity of benzylmethyl and piperidinyl substituents via <sup>1</sup>H and <sup>13</sup>C chemical shifts.
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., chair vs. boat conformations of the piperidinyl ring) .
Advanced Research Questions
Q. How do electronic effects of the 3-nitrophenyl group influence the compound’s reactivity in catalytic hydrogenation or cross-coupling reactions?
The electron-withdrawing nitro group activates the pyridine ring toward nucleophilic substitution but deactivates electrophilic pathways. In hydrogenation, the nitro group may reduce to an amine under high H2 pressure, altering pharmacological activity. Computational studies (DFT) can map charge distribution to predict sites for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
Q. What methodologies resolve contradictions in reported biological activity data for dihydropyridine derivatives?
Discrepancies often arise from assay variability (e.g., cell line specificity, solvent effects). Standardization strategies include:
- Dose-response normalization : Use internal standards (e.g., nimodipine for calcium channel assays).
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Meta-analysis : Cross-reference data across structural analogs (e.g., 4-(4-chlorophenyl) vs. 3-nitrophenyl derivatives) to identify substituent-activity trends .
Q. How can molecular dynamics (MD) simulations improve understanding of the compound’s membrane permeability or receptor binding?
MD workflows:
- Lipid bilayer systems : Simulate partitioning behavior using CHARMM36 forcefields.
- Binding free energy calculations : Apply MM-PBSA/GBSA to quantify interactions with target receptors (e.g., L-type calcium channels).
- Conformational sampling : Identify dominant dihydropyridine ring puckering modes (half-chair vs. envelope) that modulate bioactivity .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of nitroaromatic dihydropyridines?
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of nitro group incorporation.
- Design of Experiments (DoE) : Optimize stoichiometry and mixing rates using response surface methodology.
- Crystallization engineering : Seed-mediated recrystallization in ethanol/water mixtures to ensure polymorph consistency .
Methodological Notes
- Data Interpretation : Cross-validate experimental findings with computational models (e.g., ICReDD’s reaction path search methods) to resolve mechanistic ambiguities .
- Safety Compliance : Adhere to OSHA and EPA guidelines for waste disposal, particularly for nitro-containing byproducts .
- Open Science : Share crystallographic data (CIF files) via repositories like the Cambridge Structural Database to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
